molecular formula C13H7ClFNO4 B6391635 5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid CAS No. 1258608-77-3

5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid

Cat. No.: B6391635
CAS No.: 1258608-77-3
M. Wt: 295.65 g/mol
InChI Key: RXXVNRYAVBOGRL-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid is a complex organic compound that features a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid typically involves multi-step organic reactions. One common method includes the halogenation of nicotinic acid derivatives followed by the introduction of the fluorine and carboxylic acid groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced compounds.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, while the fluorine and chlorine atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-3-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Uniqueness

5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid is unique due to the presence of both fluorine and chlorine atoms on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific non-covalent interactions, which are not commonly found in similar compounds.

Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)-2-chloropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-9(13(19)20)3-7(5-16-11)6-1-2-8(12(17)18)10(15)4-6/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXVNRYAVBOGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687887
Record name 5-(4-Carboxy-3-fluorophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258608-77-3
Record name 5-(4-Carboxy-3-fluorophenyl)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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